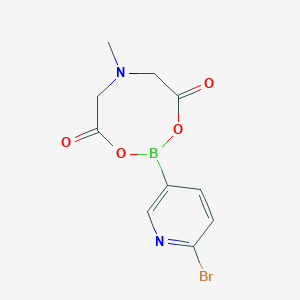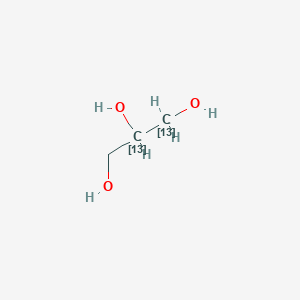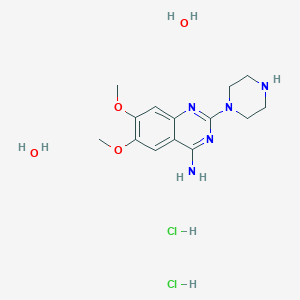
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Related Compound A involves the reaction of 6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of Terazosin Related Compound A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet USP standards .
Chemical Reactions Analysis
Types of Reactions: Terazosin Related Compound A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical research and development .
Scientific Research Applications
Terazosin Related Compound A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the effects of terazosin and its related compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs targeting alpha-1 adrenergic receptors.
Industry: Applied in quality control processes to ensure the purity and potency of terazosin-related pharmaceutical products
Mechanism of Action
The mechanism of action of Terazosin Related Compound A involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, the compound inhibits the action of norepinephrine, leading to the relaxation of smooth muscle in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Terazosin Hydrochloride: A closely related compound used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.
Prazosin: A compound with a similar mechanism of action, used primarily for hypertension and post-traumatic stress disorder
Uniqueness: Terazosin Related Compound A is unique in its specific structure and its use as a reference standard for analytical testing. Its precise chemical composition and high purity make it an essential tool for ensuring the quality and consistency of terazosin-related products .
Properties
Molecular Formula |
C14H25Cl2N5O4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C14H19N5O2.2ClH.2H2O/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H;2*1H2 |
InChI Key |
OQXJQJHKFIRPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)
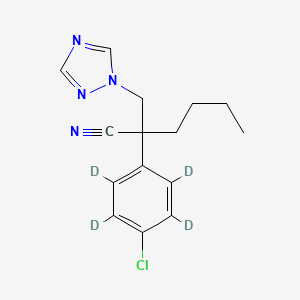
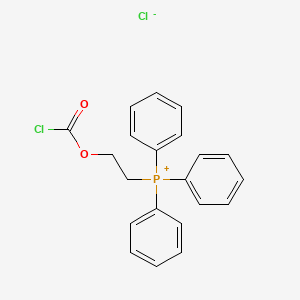
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
